(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine
Overview
Description
(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in the immune system, and its inhibition has been shown to have potential therapeutic benefits in various diseases.
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research in heterocyclic chemistry, particularly involving pyrimidine derivatives, has been a focus due to their potential applications in pharmaceuticals and material science. For example, studies have synthesized and characterized various pyrimidine derivatives, examining their properties and reactivities for potential applications in drug development and as intermediates in organic synthesis (Schmidt et al., 1997; Xiao-Bao Chen & De-Qing Shi, 2008). These studies contribute to the understanding of how specific substitutions on the pyrimidine ring, such as chloro and iodo groups, influence the chemical behavior of these compounds.
Antimicrobial and Antifungal Applications
Certain pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties. Research into the synthesis of pyrimidinones and oxazinones fused with thiophene rings using chloro-substituted pyridines as starting materials has shown that these compounds possess significant antibacterial and antifungal activities, comparable to known antibiotics (A. Hossan et al., 2012). These findings suggest that pyrimidine derivatives, particularly those with specific halogen substitutions, could be valuable in the development of new antimicrobial agents.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, pyrimidine derivatives have been explored for their ability to form specific molecular structures and interactions. Studies have focused on the synthesis of stable betainic pyrimidinaminides and their potential in forming self-complementary molecular structures, which are of interest for developing new materials with specific electronic and optical properties (A. Schmidt, 2002). These investigations into the supramolecular aspects of pyrimidine derivatives highlight their versatility and potential applications in advanced material design.
properties
IUPAC Name |
(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOZBOFPOZBFU-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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